![molecular formula C27H17NO8 B8244056 4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid](/img/structure/B8244056.png)
4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid
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Overview
Description
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and a nitro group attached to a terphenyl backbone
Preparation Methods
The synthesis of 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method is the solvothermal reaction, where the compound is synthesized by reacting appropriate precursors in a solvent under high temperature and pressure conditions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and alcohols or acid chlorides for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Chemistry: The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitro group provide multiple binding sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various catalytic and adsorption processes, depending on the specific metal and reaction conditions .
Comparison with Similar Compounds
Similar compounds include:
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: This compound has a similar terphenyl backbone but lacks the carboxylic acid and nitro groups.
[1,1′3′,1′′-terphenyl]-3,3′′,5,5′′-tetracarboxylic acid: This compound has multiple carboxylic acid groups but does not have the nitro group.
The uniqueness of 5’-(4-Carboxyphenyl)-2’-nitro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid lies in its combination of carboxylic acid and nitro groups, which provide versatile binding sites for metal coordination and potential for various chemical modifications.
Biological Activity
4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid (CAS number 50446-44-1) is an organic compound characterized by its complex aromatic structure and multiple functional groups, including carboxylic acid and nitro groups. This unique configuration contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Chemical Structure and Properties
The compound has the molecular formula C27H18O6 and a molecular weight of 438.428 g/mol. It appears as a white crystalline solid with a melting point of 322-327 °C and a boiling point of approximately 711 °C at 760 mmHg. The presence of multiple carboxylic acid groups enhances its solubility in polar solvents, which is critical for biological interactions.
Property | Value |
---|---|
Molecular Formula | C27H18O6 |
Molecular Weight | 438.428 g/mol |
Melting Point | 322-327 °C |
Boiling Point | 711 °C |
Density | ~1.4 g/cm³ |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Here are some key findings regarding its biological effects:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of carboxylic acid groups may enhance the compound's ability to form hydrogen bonds with target proteins involved in cancer cell proliferation.
- Case Study : A study investigating the cytotoxic effects of related benzoic acids on cancer cell lines showed that compounds with multiple carboxylic acid functionalities demonstrated higher cytotoxicity compared to their simpler analogs. This suggests that the structural complexity of this compound could lead to similar outcomes in cancer therapeutics.
Antioxidant Properties
The antioxidant potential of this compound can be attributed to the presence of phenolic structures which are known to scavenge free radicals.
- Research Finding : In vitro assays measuring the DPPH radical scavenging activity indicated that compounds with nitro and carboxylic acid groups exhibit enhanced antioxidant capabilities compared to those without such substitutions.
Interaction with Metal Ions
The ability of this compound to chelate metal ions may also contribute to its biological activity, particularly in the context of metal-based therapies.
- Study Insights : Research has shown that similar compounds can effectively bind transition metals (e.g., Fe²⁺, Cu²⁺), which may enhance their therapeutic efficacy by modulating metal ion availability in biological systems.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Gene Regulation : Interaction with DNA or RNA structures could potentially alter gene expression profiles associated with cell growth and apoptosis.
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-nitrophenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO8/c29-25(30)18-7-1-15(2-8-18)21-13-22(16-3-9-19(10-4-16)26(31)32)24(28(35)36)23(14-21)17-5-11-20(12-6-17)27(33)34/h1-14H,(H,29,30)(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMICEFRQOFGXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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